molecular formula C27H25ClN4O3 B11322790 N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11322790
M. Wt: 489.0 g/mol
InChI Key: LSZPKCJDIPUCHY-UHFFFAOYSA-N
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Description

N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, a chloro-substituted phenyl group, and an acetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One possible synthetic route could involve the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone.

    Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and quinoxaline rings.

    Reduction: Reduction reactions could target the carbonyl groups in the acetamide and quinoxaline moieties.

    Substitution: The chloro-substituted phenyl group is likely to participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.

    Substitution: Nucleophiles such as amines or thiols may be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of quinoxaline N-oxides, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoxaline derivatives have shown promise.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide would depend on its specific biological target. Potential mechanisms could include:

    Inhibition of Enzymes: The compound may inhibit specific enzymes by binding to their active sites.

    Interaction with DNA: It could intercalate into DNA, disrupting replication and transcription processes.

    Modulation of Signaling Pathways: The compound may affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-methylphenyl)-N-(4-methylbenzyl)acetamide: This compound shares the acetamide and phenyl groups but lacks the quinoxaline core.

    Quinoxaline Derivatives: Compounds with a quinoxaline core but different substituents may exhibit similar biological activities.

Uniqueness

N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H25ClN4O3

Molecular Weight

489.0 g/mol

IUPAC Name

2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C27H25ClN4O3/c1-17-8-10-20(11-9-17)15-31(19(3)33)26-27(35)32(24-7-5-4-6-23(24)30-26)16-25(34)29-22-13-12-21(28)14-18(22)2/h4-14H,15-16H2,1-3H3,(H,29,34)

InChI Key

LSZPKCJDIPUCHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)C)C(=O)C

Origin of Product

United States

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